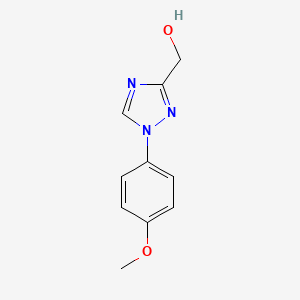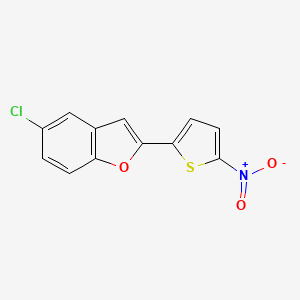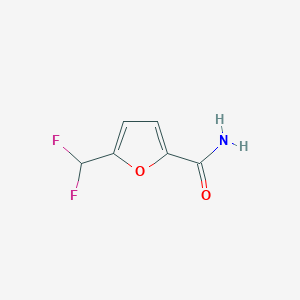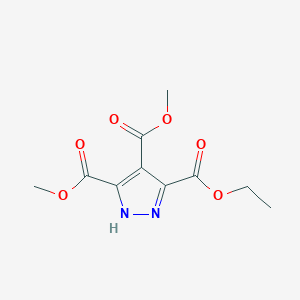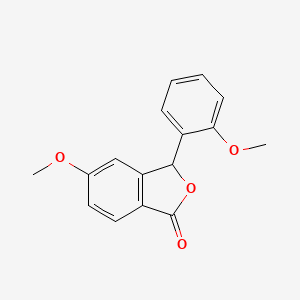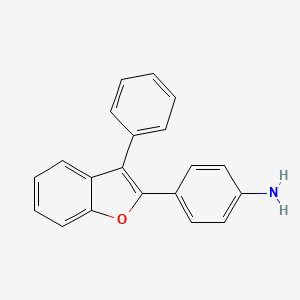
4-(3-Phenyl-1-benzofuran-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylbenzofuran-2-yl)aniline is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of 4-(3-Phenylbenzofuran-2-yl)aniline consists of a benzofuran ring fused with a phenyl group and an aniline moiety, making it a unique and potentially valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylbenzofuran-2-yl)aniline can be achieved through several methods:
Nitration and Reduction: One common method involves the nitration of benzofuran followed by reduction to introduce the aniline group.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of a halogenated benzofuran derivative with aniline.
Industrial Production Methods
Industrial production of 4-(3-Phenylbenzofuran-2-yl)aniline may involve large-scale nitration and reduction processes, or the use of continuous flow reactors for palladium-catalyzed amination. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenylbenzofuran-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Reduced benzofuran derivatives
Substitution: Halogenated, nitrated, or sulfonated benzofuran derivatives
Scientific Research Applications
4-(3-Phenylbenzofuran-2-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Phenylbenzofuran-2-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Phenylbenzofuran: Lacks the aniline moiety but shares the benzofuran core.
Aniline Derivatives: Compounds with aniline groups but different core structures.
Uniqueness
4-(3-Phenylbenzofuran-2-yl)aniline is unique due to its combination of a benzofuran ring, phenyl group, and aniline moiety.
Properties
CAS No. |
32516-38-4 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
4-(3-phenyl-1-benzofuran-2-yl)aniline |
InChI |
InChI=1S/C20H15NO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H,21H2 |
InChI Key |
SAIJVNZJDBPKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


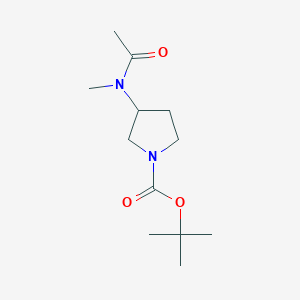
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)

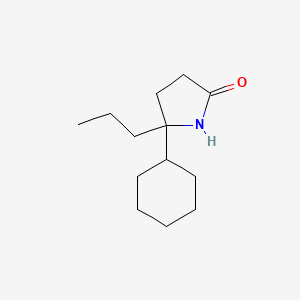
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
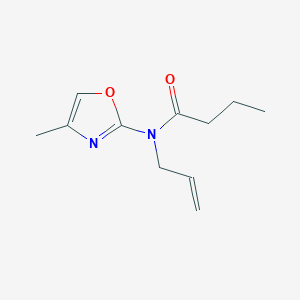
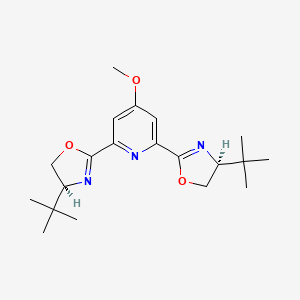
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
